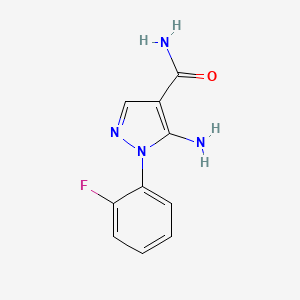

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

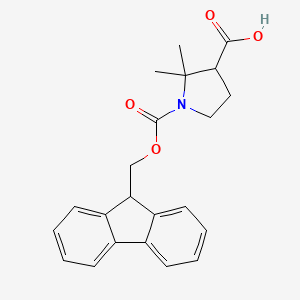

“5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide” is a chemical compound with the empirical formula C10H7FN4 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide” is characterized by a pyrazole ring substituted with an amino group at the 5-position and a 2-fluorophenyl group at the 1-position .Applications De Recherche Scientifique

AMPK-Independent Effects in Cancer and Metabolism

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide, as a derivative of AICAr, has been extensively studied for its role in the physiological regulation of metabolism and cancer pathogenesis. While initially recognized for its AMPK-activating properties, emerging research indicates many of its effects, particularly in cancer and metabolism, might be independent of AMPK activation. This revelation necessitates a cautious approach in interpreting studies based on this compound, especially in the context of understanding the AMPK signaling pathway (Visnjic et al., 2021).

Role in Antitumor Activity

Compounds related to 5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide, particularly imidazole derivatives like 4(5)-aminoimidazol-5(4)-carboxamide, have shown promising antitumor activities. The structural uniqueness of these compounds paves the way for the synthesis of derivatives with various biological properties, driving research in the search for novel antitumor drugs (Iradyan et al., 2009).

Pyrazole Derivatives in Pharmacophore Design

The compound’s relation to pyrazole derivatives is significant in pharmacophore design, especially for inhibiting p38 MAP kinase, a key player in proinflammatory cytokine release. The literature emphasizes the design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds, highlighting the importance of structural specificity in enhancing binding selectivity and potency (Scior et al., 2011).

Advances in Therapeutic Applications

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide's association with pyrazoline and pyrazole analogs underscores its therapeutic potential. Recent reviews encapsulate the breadth of therapeutic applications these analogs offer, ranging from antimicrobial and anti-inflammatory to anticonvulsant and anticancer activities. This wide spectrum of pharmacological activities positions these compounds at the forefront of drug discovery, inviting further exploration and development (Shaaban et al., 2012).

Insights into Synthesis and Biological Applications

The compound’s relevance is also highlighted in the synthesis of heterocyclic compounds like pyrazole carboxylic acid derivatives, known for their diverse biological activities. The literature details various synthetic methods and biological applications of these derivatives, serving as a valuable guide for scientists in medicinal chemistry (Cetin, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

5-amino-1-(2-fluorophenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEQWOVPHLZKMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide](/img/structure/B2409972.png)

![2-[2-(Propan-2-yl)phenoxy]benzonitrile](/img/structure/B2409974.png)

![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)

![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)

![4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2409988.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)

![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)

![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)